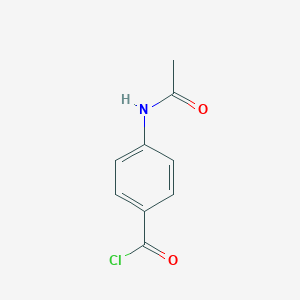

4-Acetamidobenzoyl chloride

Übersicht

Beschreibung

4-Acetamidobenzoyl chloride is an organic compound with the molecular formula C9H8ClNO2. It is a derivative of benzoyl chloride, where the para position of the benzene ring is substituted with an acetamido group. This compound is primarily used in organic synthesis and serves as an intermediate in the preparation of various chemical products .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Acetamidobenzoyl chloride can be synthesized through the reaction of 4-acetamidobenzoic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where thionyl chloride acts as both a chlorinating agent and a dehydrating agent. The reaction can be represented as follows:

C9H9NO3+SOCl2→C9H8ClNO2+SO2+HCl

In this reaction, 4-acetamidobenzoic acid (C9H9NO3) reacts with thionyl chloride (SOCl2) to produce this compound (C9H8ClNO2), sulfur dioxide (SO2), and hydrogen chloride (HCl) .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and the molar ratio of reactants to achieve efficient conversion .

Analyse Chemischer Reaktionen

Types of Reactions

4-Acetamidobenzoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Hydrolysis: It can be hydrolyzed to form 4-acetamidobenzoic acid.

Condensation Reactions: It can react with amines to form amides.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed.

Hydrolysis: This reaction is usually performed in the presence of water or aqueous base, leading to the formation of 4-acetamidobenzoic acid.

Condensation: The reaction with amines is often carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base to facilitate the reaction

Major Products Formed

Nucleophilic Substitution: Produces various substituted benzoyl derivatives.

Hydrolysis: Produces 4-acetamidobenzoic acid.

Condensation: Produces amides, which are useful intermediates in organic synthesis

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

1. Organic Synthesis

4-Acetamidobenzoyl chloride serves as an important intermediate in organic synthesis. It is often used to synthesize various aromatic compounds through acylation reactions. The presence of both acetamido and acyl chloride functional groups allows for diverse reactivity, facilitating the formation of amides and esters.

Case Study: Synthesis of Benzimidazoles

A study demonstrated the use of this compound in synthesizing benzimidazole derivatives. The reaction involved the condensation of the compound with various amines, yielding new benzimidazole derivatives with potential biological activity .

Pharmaceutical Applications

2. Drug Development

In pharmaceutical research, this compound is employed in the synthesis of active pharmaceutical ingredients (APIs). Its ability to introduce acetamido groups into drug candidates enhances their pharmacological properties.

Case Study: Antimicrobial Agents

Research has shown that derivatives synthesized from this compound exhibit significant antimicrobial activity. For instance, compounds derived from this reagent were tested against various bacterial strains, showing promising results that warrant further investigation for potential therapeutic use .

Biochemical Applications

3. Molecular Biology

In molecular biology, this compound is utilized in the preparation of modified nucleotides and oligonucleotides. These modifications can enhance the stability and efficacy of nucleic acid-based therapeutics.

Applications in Gene Therapy

The compound has been explored for its role in gene therapy applications, where it is used to modify vectors for improved delivery of genetic material into cells .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 4-acetamidobenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form acyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in biological systems, it can modify proteins by acylating amino groups, thereby altering their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzoyl chloride: Similar structure but lacks the acetamido group.

4-Acetamidobenzoic acid: Similar structure but contains a carboxylic acid group instead of a chloride.

4-Aminobenzoyl chloride: Similar structure but contains an amino group instead of an acetamido group.

Uniqueness

4-Acetamidobenzoyl chloride is unique due to the presence of both an acetamido group and a benzoyl chloride moiety. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .

Biologische Aktivität

4-Acetamidobenzoyl chloride is a derivative of benzoyl chloride with a significant acetamido group, which enhances its reactivity and potential biological activity. This compound has garnered attention in medicinal chemistry due to its structural properties, which may influence various biological pathways. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

This compound can be synthesized through the reaction of 4-acetamidobenzoic acid with thionyl chloride or oxalyl chloride. This process converts the carboxylic acid into an acyl chloride, which is a more reactive intermediate suitable for further chemical transformations.

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and interact with various biological targets. Notably, it has shown potential in the following areas:

- Enzyme Inhibition : Compounds related to this compound have been tested for their inhibitory effects on acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), both of which are crucial in neurodegenerative diseases like Alzheimer's. For instance, derivatives have demonstrated IC50 values indicating strong inhibitory effects against these enzymes, which could lead to reduced amyloid beta aggregation in neuronal tissues .

- Antimicrobial Activity : Some studies indicate that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. The structure-activity relationship (SAR) suggests that modifications on the benzene ring influence the degree of activity against Gram-positive bacteria .

Case Studies

- Neuroprotective Effects : A study evaluated the neuroprotective effects of compounds derived from this compound in vitro. These compounds were tested for their ability to inhibit AChE and MAO-B, showing promising results with IC50 values significantly lower than traditional inhibitors like selegiline .

- Antimicrobial Evaluation : In another study, several derivatives were synthesized and tested against common pathogens. The results indicated moderate to high antibacterial activity against Gram-positive strains, with some compounds exhibiting low toxicity profiles compared to standard antibiotics .

Data Table: Biological Activity Summary

| Compound | Target Enzyme | IC50 Value (nM) | Activity Type |

|---|---|---|---|

| This compound Derivative A | AChE | 23.4 ± 1.1 | Inhibitor |

| This compound Derivative B | MAO-B | 40.3 ± 1.7 | Inhibitor |

| N-aryl amino-4-acetamido-2-ethoxy benzamide | Gram-positive bacteria | Moderate | Antimicrobial |

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological efficacy of compounds derived from this compound. For example:

- In Silico Studies : Computational modeling has shown that certain derivatives can form stable interactions with target enzymes, suggesting a rational approach for designing more potent inhibitors .

- Toxicity Assessments : Evaluations indicate that while some derivatives possess antimicrobial properties, they also exhibit varying levels of toxicity, necessitating careful consideration during drug development .

Eigenschaften

IUPAC Name |

4-acetamidobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2/c1-6(12)11-8-4-2-7(3-5-8)9(10)13/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKXGCJUNKZXOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426632 | |

| Record name | 4-ACETAMIDOBENZOYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16331-48-9 | |

| Record name | 4-ACETAMIDOBENZOYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.